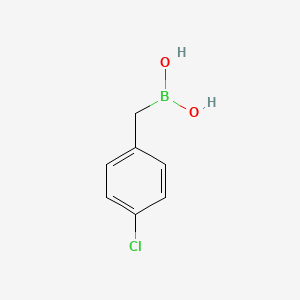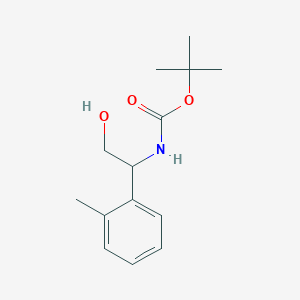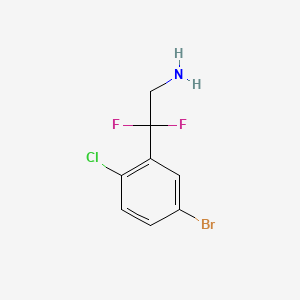
5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-methoxypentan-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-1H-pyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is unique due to its specific structural features, such as the methoxy group and the pentane-1,3-dione moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-methoxy-1-(1-methylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H14N2O3/c1-12-7-8(6-11-12)10(14)5-9(13)3-4-15-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZSXFSCOHGRYBMA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)CC(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)


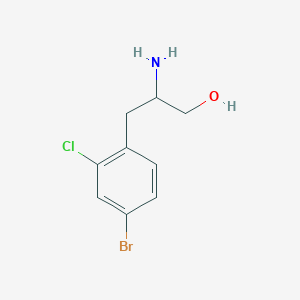
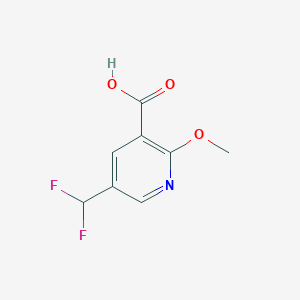



![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
